![molecular formula C10H9ClN2O2 B2780080 Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2090026-59-6](/img/structure/B2780080.png)
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular weight of 224.65 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate . The InChI code is 1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8-9(11)12-3-4-13(8)6-7/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a powder that is stored at 4°C . It has a molecular weight of 224.65 .Scientific Research Applications
Pharmaceuticals
Pyrrolopyrazine derivatives, including “Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate”, have been employed in pharmaceutical applications . They have exhibited various biological activities, which makes them attractive for drug discovery research .
Antimicrobial Activity
These compounds have shown antimicrobial activity, making them potentially useful in the development of new antimicrobial agents .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions .
Antiviral Activity
These compounds have exhibited antiviral activities, indicating their potential in the development of antiviral drugs .
Antifungal Activity
Pyrrolopyrazine derivatives have shown antifungal activity, which could be useful in the development of antifungal medications .
Antioxidant Activity
These compounds have demonstrated antioxidant activity, suggesting their potential use in combating oxidative stress .
Antitumor Activity
Pyrrolopyrazine derivatives have exhibited antitumor activities, indicating their potential in cancer treatment .
Kinase Inhibitory Activity
These compounds have shown kinase inhibitory activity, which could be useful in the development of kinase inhibitors for therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities .
Mode of Action
The compound belongs to the pyrrolopyrazine class, which has shown various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities .
properties
IUPAC Name |
ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8-9(11)12-3-4-13(8)6-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMDSIQNMRCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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